1,4-二氢吡啶

描述

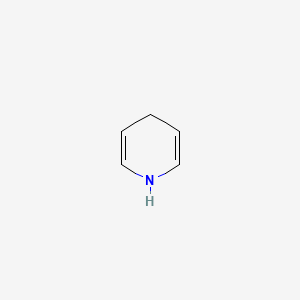

1,4-Dihydropyridine (DHP) is an organic compound with the formula CH2(CH=CH)2NH . The parent compound is uncommon, but derivatives of 1,4-dihydropyridine are important commercially and biologically . The pervasive cofactors NADH and NADPH are derivatives of 1,4-dihydropyridine . 1,4-Dihydropyridine-based drugs are L-type calcium channel blockers, used in the treatment of hypertension .

Synthesis Analysis

1,4-Dihydropyridine (1,4-DHP) is synthesized using multi-component one-pot and green synthetic methodologies . The Hantzsch reaction is commonly used for the synthesis of this class of compounds . A recent accomplishment in the construction of 1,4-DHP involves structural and functional modifications .Molecular Structure Analysis

A recurring feature of 1,4-dihydropyridines is the presence of substituents at the 2- and 6-positions . Dihydropyridines are enamines, which otherwise tend to tautomerize or hydrolyze .Chemical Reactions Analysis

The dominant reaction of dihydropyridines is their ease of oxidation . In the case of dihydropyridines with hydrogen as the substituent on nitrogen, oxidation yields pyridines .Physical And Chemical Properties Analysis

1,4-Dihydropyridines are enamines, which otherwise tend to tautomerize or hydrolyze . The dominant property of dihydropyridines is their ease of oxidation .科学研究应用

药物研究和药物开发:1,4-二氢吡啶是许多药物的核心结构,特别是用于心血管疾病。它用于合成钙通道阻滞剂、降压药和其他各种治疗剂 (Sharma & Singh, 2017)。

荧光探针:1,4-二氢吡啶衍生物已被开发为检测CN-的荧光探针,展示出水溶性、近红外发射和高选择性等特性。这种应用在离子检测的分析化学中具有重要意义 (Xue et al., 2021)。

超导研究:某些1,4-二氢吡啶化合物显示出与超导相关的性质,特别是在冠状扩张剂和肌肉松弛剂等应用中 (Anderson, 1998)。

广泛的治疗应用:1,4-二氢吡啶具有固有的治疗应用,包括抗氧化、抗癌、抗炎、抗菌、抗糖尿病、抗凝血、神经保护和杀虫性等性质。它们的结构活性关系对药物开发至关重要 (A & Makam, 2022)。

合成化学:1,4-二氢吡啶在有机合成中被广泛应用,特别是在特定条件下如微波辐射下还原碳-碳双键 (Torchy et al., 2002)。

光催化:1,4-二氢吡啶衍生物已被用于光催化产氢,展示出高效的催化周转和在可再生能源生产中的潜在应用 (Zhang et al., 2004)。

合成新型药理学药剂:开发新的环境友好方法合成1,4-二氢吡啶导致了创造具有多种作用的新型药理学药剂 (Singh et al., 2016)。

有机催化:1,4-二氢吡啶是有机催化的目标,特别是在对称合成具有药理活性的化合物中 (Auria-Luna et al., 2017)。

中性粒细胞弹性蛋白酶抑制剂:1,4-二氢吡啶的新型衍生物正在被探索作为中性粒细胞弹性蛋白酶的抑制剂,具有在治疗慢性阻塞性肺疾病和心肌梗死等疾病中的潜在应用 (Reboud-Ravaux, 2004)。

药理学中的光学活性:研究揭示了1,4-二氢吡啶衍生物在核磁共振光谱中的有趣的对映异构行为,表明它们在心血管治疗的发展中的潜力 (DaSilva et al., 2005)。

安全和危害

未来方向

1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications . This study will highlight recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies . The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

属性

IUPAC Name |

1,4-dihydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDWRXWKFWCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274185 | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydropyridine | |

CAS RN |

3337-17-5, 27790-75-6 | |

| Record name | 1,4-Dihydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)

![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)